3-(Butylsulfonamido)-2,6-difluorobenzoic acid
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Overview
Description
3-(Butylsulfonamido)-2,6-difluorobenzoic acid is an organic compound that features a benzoic acid core substituted with butylsulfonamido and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of the sulfonamide group using butylsulfonyl chloride.
Fluorination: Introduction of fluorine atoms at specific positions on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfonamido)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
3-(Butylsulfonamido)-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonamido)-2,6-difluorobenzoic acid: Similar structure but with a methyl group instead of a butyl group.
3-(Butylsulfonamido)-4,5-difluorobenzoic acid: Similar structure but with fluorine atoms at different positions.
3-(Butylsulfonamido)-2,6-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
3-(Butylsulfonamido)-2,6-difluorobenzoic acid is unique due to the specific positioning of the butylsulfonamido and difluoro groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(butylsulfonylamino)-2,6-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S/c1-2-3-6-19(17,18)14-8-5-4-7(12)9(10(8)13)11(15)16/h4-5,14H,2-3,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMCQJZIIQOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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